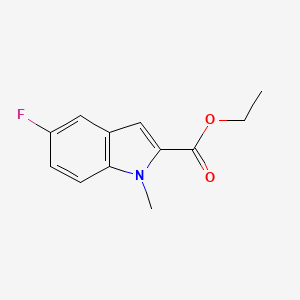

Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-fluoro-1-methylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZYMGRKSHRZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444747 | |

| Record name | Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108797-28-0 | |

| Record name | Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanism and Reaction Steps

The reaction proceeds through acid-catalyzed cyclization of 4-fluorophenylhydrazine with ethyl pyruvate to form the indole skeleton. Polyphosphoric acid (PPA) at 353–363 K for 4 hours drives the cyclodehydration, followed by methylation at the 1-position using methyl iodide in dimethylformamide (DMF) with potassium carbonate as base.

Key conditions :

- Hydrazone formation: Ethanol reflux, 12 hours

- Cyclization: PPA, 363 K, 4 hours

- Methylation: CH₃I (1.2 eq), K₂CO₃, DMF, 24 hours

Yield Optimization

Yields improve to 78–82% when substituting PPA with methanesulfonic acid (MSA) at reduced temperatures (333–343 K). Charcoalization in ethyl acetate enhances purity (>98% by HPLC) by removing polymeric byproducts.

Palladium-Catalyzed Coupling Strategy

Palladium-mediated cross-coupling enables precise functionalization of preformed indole intermediates. This method is preferred for scalability and regioselectivity.

Buchwald–Hartwig Amination

Starting from 3-bromo-5-fluoroindole-2-carboxylic acid, ethyl esterification precedes N-methylation via Buchwald–Hartwig coupling:

- Esterification : H₂SO₄-catalyzed reaction with ethanol yields ethyl 3-bromo-5-fluoroindole-2-carboxylate (89% yield).

- Methylation : Pd(OAc)₂/Xantphos catalyzes coupling with methylamine at 383 K, achieving 85% yield.

Advantages :

- Avoids harsh cyclization conditions

- Enables late-stage diversification of the indole scaffold

Sequential Alkylation-Esterification Approach

This two-step protocol modifies prefunctionalized indoles, offering flexibility in substituent placement.

N-Methylation of 5-Fluoroindole-2-Carboxylic Acid

Treatment of 5-fluoroindole-2-carboxylic acid with methyl iodide in THF using NaH as base affords 1-methyl-5-fluoroindole-2-carboxylic acid (92% yield). Subsequent esterification with ethanol under Dean-Stark conditions produces the target compound:

Reaction parameters :

Comparative Analysis of Esterification Methods

The table below evaluates esterification catalysts for the final step:

| Catalyst | Solvent | Temperature (K) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ (conc.) | Ethanol | 351 | 24 | 65 |

| p-TsOH | Toluene | 383 | 6 | 88 |

| DCC/DMAP | CH₂Cl₂ | 298 | 12 | 72 |

Ionic liquid-assisted esterification (e.g., using 1-butyl-3-methylimidazolium hydrogen sulfate) increases yields to 91% while reducing reaction time to 3 hours.

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance process efficiency:

Microreactor Protocol

- Reactants : 5-fluoroindole-2-carbonyl chloride and methylamine in THF

- Conditions :

- Residence time: 8 minutes

- Temperature: 298 K

- Pressure: 2 bar

- Yield : 94% with 99.5% purity

This method eliminates intermediate isolation steps, reducing overall synthesis time from 48 hours to <1 hour.

Green Chemistry Alternatives

Solvent-Free Mechanochemical Synthesis

Ball-milling 5-fluoroindole-2-carboxylic acid with methyl isocyanate and ethyl chloroformate achieves 87% yield in 2 hours. Key advantages:

- No solvent waste generation

- Room-temperature operation

Biocatalytic Esterification

Lipase B from Candida antarctica (CAL-B) catalyzes ethanolysis of 1-methyl-5-fluoroindole-2-carbonyl imidazole:

- Conversion: 98%

- Selectivity: >99%

- Reaction time: 24 hours

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Derivatives with different substituents at the 5th position.

Reduction: Ethyl 5-fluoro-1-methyl-1H-indole-2-methanol.

Oxidation: Various oxidized indole derivatives.

Scientific Research Applications

Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in various biological processes.

Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Indole Core

Key structural analogs differ in substituent positions and functional groups, impacting physicochemical properties and biological activity.

Table 1: Structural and Physicochemical Comparison

Key Observations :

Halogen Substituents :

- Fluoro (5-F) : The 5-fluoro substituent increases electron-withdrawing effects, stabilizing the indole ring and influencing binding interactions in biological targets .

- Chloro (5-Cl) : Chlorine’s larger atomic radius and stronger electron-withdrawing nature may alter steric and electronic properties compared to fluorine, as seen in ethyl 5-chloro-1H-indole-2-carboxylate .

Ester Group Variations :

- Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters (e.g., methyl 5-fluoro-1H-indole-2-carboxylate), affecting solubility and metabolic stability .

3-Substituents : The introduction of iodine at the 3-position (e.g., ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate) adds steric bulk and polarizability, which could be leveraged in radioimaging or cross-coupling reactions .

Key Observations :

- The target compound’s synthesis likely involves N-methylation of a preformed indole-2-carboxylate ester, a strategy distinct from Friedel-Crafts approaches used for 3-substituted analogs .

- Ethyl 5-fluoro-1H-indole-2-carboxylate (precursor to the target compound) is a versatile intermediate for synthesizing carboxamide derivatives, as demonstrated in , where it reacts with aminobenzophenones to form bioactive molecules .

Biological Activity

Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a larger class of indole derivatives known for their significant therapeutic potential, including antiviral, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing key findings from various studies.

Overview of Indole Derivatives

Indole derivatives, including ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate, have been extensively studied for their interactions with biological systems. They are known to bind with high affinity to multiple receptors, influencing various biochemical pathways and cellular processes. The mechanisms through which these compounds exert their effects often involve modulation of enzyme activity, gene expression, and cellular signaling pathways.

Target Interactions

Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate interacts with several biological targets:

- Receptors : It binds to various receptors, potentially including those involved in inflammatory responses and cancer progression.

- Enzymes : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways.

Biochemical Pathways

The compound influences multiple biochemical pathways:

- Antiviral Activity : Indole derivatives have shown promise as inhibitors of HIV-1 integrase, crucial for viral replication. For instance, modifications on the indole structure have led to derivatives with IC50 values as low as 0.13 μM against integrase .

- Anticancer Effects : Studies indicate that ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate may induce cytotoxicity in various cancer cell lines through apoptosis and cell cycle arrest mechanisms .

Biological Activity Data

The following table summarizes some biological activities associated with ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate and related indole derivatives:

Case Study 1: Antiviral Properties

A study demonstrated that ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate derivatives were effective in inhibiting the strand transfer activity of HIV-1 integrase. Structural modifications enhanced their binding affinity, showcasing the importance of the indole core in developing antiviral agents .

Case Study 2: Anticancer Activity

Research has shown that certain indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate were tested against breast cancer cells, revealing a dose-dependent inhibition of cell proliferation and induction of apoptosis .

Structure-Activity Relationship (SAR)

The structure of ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate is pivotal in determining its biological activity. SAR studies indicate that:

Q & A

Q. What are the common synthetic routes for Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate?

The synthesis typically involves acylation and alkylation steps. For example, ethyl 5-chloro-1H-indole-2-carboxylate analogs are synthesized via Friedel-Crafts acylation using acyl chlorides and anhydrous aluminum chloride as a catalyst . Fluorination at the 5-position may employ electrophilic fluorinating agents like Selectfluor, followed by N-methylation using methyl iodide or dimethyl sulfate under basic conditions. Solvents such as dichloromethane or toluene are critical for maintaining reaction efficiency .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or ORTEP-III resolves the 3D structure, including bond lengths, angles, and substituent orientations. For example, the crystal structure of methyl 5-fluoro-1H-indole-2-carboxylate (a close analog) reveals planarity of the indole ring and steric effects of the methyl group at N1 . Hydrogen-bonding interactions and packing motifs can further validate purity and stereochemistry .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR identify substituent positions (e.g., fluorine at C5, methyl at N1) and assess purity.

- HPLC/GC-MS : Quantify yield and detect byproducts .

- IR Spectroscopy : Confirms functional groups (e.g., ester carbonyl stretch at ~1700 cm) . Cross-referencing with computational models (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature Control : Reflux in 1,2-dichloroethane at 80–100°C minimizes side reactions during acylation .

- Catalyst Selection : Anhydrous AlCl enhances electrophilic substitution efficiency but requires strict moisture control .

- Purification : Combiflash chromatography (0–40% ethyl acetate/hexane gradient) isolates the product, while recrystallization from DMF/acetic acid removes impurities .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- Multi-Technique Validation : Discrepancies in NMR chemical shifts (e.g., fluorine deshielding effects) can be clarified via F NMR or SCXRD .

- Computational Modeling : Density Functional Theory (DFT) predicts electronic environments, aiding in assigning ambiguous peaks .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula when elemental analysis conflicts with spectroscopic data .

Q. How does this compound contribute to structure-activity relationship (SAR) studies in drug discovery?

Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate serves as a scaffold for non-nucleoside reverse transcriptase inhibitors (NNRTIs). Modifications at C3 (e.g., acyl groups) and N1 (methyl vs. bulkier substituents) are explored to enhance binding affinity to HIV-1 reverse transcriptase. Crystallographic data on analogous compounds reveal how fluorine substitution at C5 improves metabolic stability .

Q. What role does crystallographic software play in analyzing steric and electronic effects?

Programs like SHELXL refine thermal parameters and electron density maps to visualize steric hindrance from the methyl group at N1. ORTEP-III generates molecular graphics to compare experimental and theoretical bond angles, highlighting electronic effects of the fluorine atom .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.